molecular formula C16H17NO5S B2935634 2-{4-[Ethyl(phenyl)sulfamoyl]phenoxy}acetic acid CAS No. 565165-69-7

2-{4-[Ethyl(phenyl)sulfamoyl]phenoxy}acetic acid

Cat. No.: B2935634
CAS No.: 565165-69-7
M. Wt: 335.37
InChI Key: GKGCBCJFGTYUPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[Ethyl(phenyl)sulfamoyl]phenoxy}acetic acid is an organic compound that features a phenoxyacetic acid core with an ethyl(phenyl)sulfamoyl substituent at the para position of the phenoxy ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[Ethyl(phenyl)sulfamoyl]phenoxy}acetic acid typically involves the reaction of 4-(phenylsulfamoyl)phenol with ethyl bromoacetate under basic conditions to form the ethyl ester intermediate. This intermediate is then hydrolyzed under acidic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and bases like potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{4-[Ethyl(phenyl)sulfamoyl]phenoxy}acetic acid can undergo various chemical reactions, including:

    Oxidation: The phenyl ring can be oxidized to form quinones.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced sulfonamide derivatives.

    Substitution: Various substituted phenoxyacetic acid derivatives.

Scientific Research Applications

2-{4-[Ethyl(phenyl)sulfamoyl]phenoxy}acetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{4-[Ethyl(phenyl)sulfamoyl]phenoxy}acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. Additionally, the phenoxyacetic acid moiety can interact with receptor sites, modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[Methyl(phenyl)sulfamoyl]phenoxy}acetic acid
  • 2-{4-[Ethyl(phenyl)sulfamoyl]phenoxy}propionic acid
  • 2-{4-[Ethyl(phenyl)sulfamoyl]phenoxy}butyric acid

Uniqueness

2-{4-[Ethyl(phenyl)sulfamoyl]phenoxy}acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethyl(phenyl)sulfamoyl group enhances its potential as an enzyme inhibitor and its ability to interact with biological targets, distinguishing it from similar compounds.

Properties

IUPAC Name

2-[4-[ethyl(phenyl)sulfamoyl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S/c1-2-17(13-6-4-3-5-7-13)23(20,21)15-10-8-14(9-11-15)22-12-16(18)19/h3-11H,2,12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKGCBCJFGTYUPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.